tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further substituted with a 5-bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated thiophene is then coupled with the cyclopropyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl carbamate group.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted thiophenes.
Oxidation: Products may include sulfoxides or sulfones.
Deprotection: The major product is the free amine derivative.
Scientific Research Applications
tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopropyl and thiophene moieties can interact with the active sites of enzymes, while the carbamate group may enhance binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromothiophen-2-yl)carbamate
- tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate
Uniqueness
tert-Butyl (2-(5-bromothiophen-2-yl)cyclopropyl)carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromothiophen-2-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFTEZZHQMKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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